
Methyl 2-methyl-3-nitrobenzoate
概要
説明
Methyl 2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H9NO4. It is a pale beige solid that is soluble in methanol . This compound is an important intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-nitrobenzoate can be synthesized through the nitration of methyl benzoate. The process involves the reaction of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group into the aromatic ring . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other separation techniques to obtain the desired compound .
化学反応の分析
Types of Reactions: Methyl 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.
Major Products:
科学的研究の応用
Methyl 2-methyl-3-nitrobenzoate is utilized in several scientific research fields:
作用機序
The mechanism of action of methyl 2-methyl-3-nitrobenzoate involves its participation in various chemical reactions. The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack . This property is exploited in synthetic chemistry to introduce various functional groups into the aromatic ring .
類似化合物との比較
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- 2-Methyl-3-nitrobenzoic acid
- 3-Nitrobenzoic acid
- 2-Methyl-3-nitroanisole
Comparison: Methyl 2-methyl-3-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the aromatic ring, which influences its reactivity and applications. Compared to methyl 3-nitrobenzoate and methyl 4-nitrobenzoate, the position of the substituents in this compound affects its chemical behavior and the types of reactions it undergoes .
特性
IUPAC Name |
methyl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZGFIMLHZTLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345017 | |
| Record name | Methyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-59-1 | |
| Record name | Methyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-nitrobenzoic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-methyl-3-nitrobenzoate in organic synthesis?
A: this compound serves as a crucial starting material for synthesizing various indole derivatives. [, ] Indoles are a significant class of heterocyclic compounds found in numerous natural products and pharmaceuticals, making the efficient synthesis of indole scaffolds highly relevant.
Q2: How is this compound utilized in the synthesis of indoles?
A: this compound can be transformed into indoles through different synthetic routes. One approach involves its conversion to substituted isocoumarin derivatives, which can be further modified to yield methyl indole-4-carboxylate. Another method involves a palladium-catalyzed reductive N-heteroannulation reaction with nitrostyrenes derived from this compound, leading to the formation of various indole compounds.
Q3: What are the advantages of using palladium catalysts in the synthesis of indoles from this compound?
A: Palladium catalysts offer several benefits in this synthetic context. They enable the efficient reductive N-heteroannulation of nitrostyrenes, providing a direct route to indoles. Additionally, palladium-catalyzed reactions often exhibit high selectivity and can be performed under relatively mild conditions, contributing to their attractiveness for indole synthesis.
Q4: What research has been done on the thermal properties of this compound?
A: Research has been conducted to measure the thermal conductivity of this compound in binary and ternary mixtures with acetonitrile and N-Bromosuccinimide. Understanding these properties is crucial for various applications, including reaction optimization, process design, and safety assessments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)

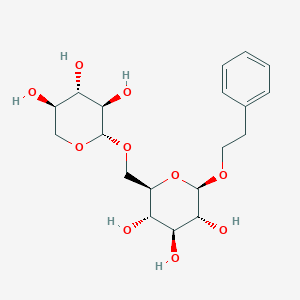

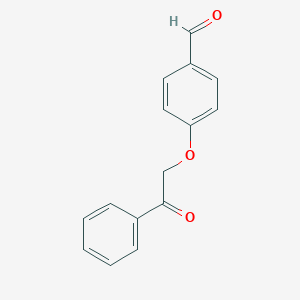


![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-1H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)
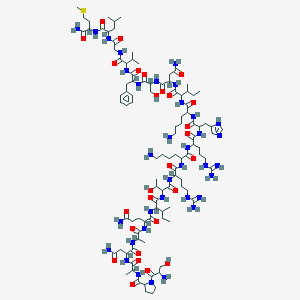
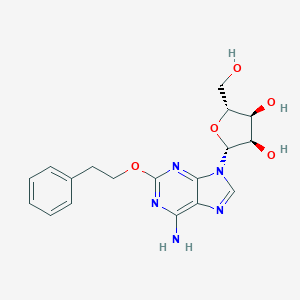
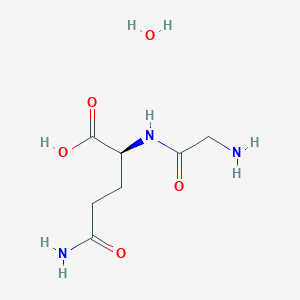
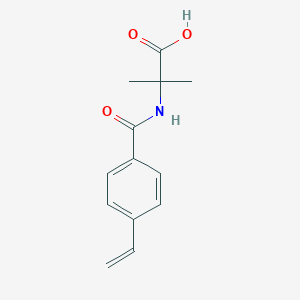
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
